molecular formula C5H12ClNO B2544618 2-Aminopent-4-en-1-ol hydrochloride CAS No. 1380005-74-2; 304020-67-5; 926660-03-9; 926660-30-2

2-Aminopent-4-en-1-ol hydrochloride

Cat. No.: B2544618
CAS No.: 1380005-74-2; 304020-67-5; 926660-03-9; 926660-30-2
M. Wt: 137.61
InChI Key: DASOPXPTKUDWIK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Aminopent-4-en-1-ol hydrochloride (CAS 1380005-74-2) is an organic amine hydrochloride with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure features a pentenol backbone with an amino group at position 2 and a double bond at position 4, conferring both nucleophilic (via the amine) and electrophilic (via the alkene) reactivity.

Properties

IUPAC Name

2-aminopent-4-en-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-2-3-5(6)4-7;/h2,5,7H,1,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASOPXPTKUDWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Aminopentanol Derivatives

(a) (R)-2-Aminopent-4-en-1-ol Hydrochloride (CAS 926660-30-2)
  • Molecular Formula: C₅H₁₂ClNO (identical to the target compound).
  • Key Difference : Stereochemistry—the (R)-enantiomer may exhibit distinct biological activity or chiral recognition in synthetic applications .
  • Purity : 97%, indicating high synthetic reproducibility .
(b) 1-Aminopentan-2-ol (CAS 5343-35-1)
  • Molecular Formula: C₅H₁₃NO (lacks the hydrochloride salt and alkene).
  • Properties : Lower polarity due to the absence of ionic chloride, impacting solubility in polar solvents.
  • Applications : Intermediate in peptide synthesis or surfactants .
(c) 4-Aminopentan-2-ol (CAS 13325-12-7)

Cyclic and Rigid Analogs

(a) (1S,4R)-(4-Aminocyclopent-2-enyl)methanol Hydrochloride (CAS 168960-19-8)
  • Molecular Formula: C₆H₁₂ClNO.
  • Applications : Pharmaceutical intermediate for antiviral or anticancer agents .
(b) trans-4-Aminoadamantan-1-ol Hydrochloride (CAS 6850-38-0)
  • Molecular Formula: C₁₀H₁₈ClNO.
  • Key Difference : Adamantane backbone provides extreme rigidity and lipophilicity, favoring blood-brain barrier penetration .

Aromatic Amine Hydrochlorides

(a) 2-Amino-4'-chloroacetophenone Hydrochloride (CAS 5467-71-0)
  • Molecular Formula: C₈H₉Cl₂NO.
  • Key Feature: Aromatic ring stabilizes the amino group via resonance, reducing nucleophilicity compared to 2-aminopent-4-en-1-ol hydrochloride .
  • Applications: Precursor in heterocyclic synthesis (e.g., indoles or quinolines) .
(b) 2-Amino-5-Methylphenol Hydrochloride
  • Synthesis : Prepared via trichloroacetyl chloride-mediated hydrolysis, highlighting the role of acid catalysts in amine hydrochloride formation .
  • Reactivity: The phenolic -OH group enables additional conjugation, unlike the aliphatic hydroxyl in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Storage Conditions Hazard Statements
This compound C₅H₁₂ClNO 137.61 Linear, alkene at C4 2–8°C, inert atmosphere H302, H315, H319, H335
(R)-2-Aminopent-4-en-1-ol hydrochloride C₅H₁₂ClNO 137.61 (R)-configuration Not specified Not available
1-Aminopentan-2-ol C₅H₁₃NO 115.16 Linear, no alkene or hydrochloride Room temperature Not classified
(1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride C₆H₁₂ClNO 163.62 Cyclopentene ring 2–8°C Not available
2-Amino-4'-chloroacetophenone hydrochloride C₈H₉Cl₂NO 206.07 Aromatic ring, chloro substituent 2–8°C Xi (Irritant)

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